![molecular formula C21H17ClN2O B5798976 2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B5798976.png)
2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to have anti-inflammatory and anti-microbial properties.
Biochemical and Physiological Effects
2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in the body. It has also been found to have anti-microbial properties and can inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole in lab experiments is its unique chemical properties. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Future Directions
There are several future directions for the study of 2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion
In conclusion, 2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a unique chemical compound that has been extensively studied for its potential use in scientific research. It exhibits anti-cancer, anti-inflammatory, and anti-microbial properties and has potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole involves the reaction of 2-(2-chlorophenyl)-1-(2-phenoxyethyl) hydrazine with o-phenylenediamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield.
Scientific Research Applications
2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been extensively studied for its potential use in scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(2-phenoxyethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-18-11-5-4-10-17(18)21-23-19-12-6-7-13-20(19)24(21)14-15-25-16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMYHJFMXJXWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.